molecular formula C17H16N4O2S2 B4647035 N-{5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-N'-phenylurea

N-{5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-N'-phenylurea

Cat. No.: B4647035
M. Wt: 372.5 g/mol
InChI Key: DEPHKFRTLBEQTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-N'-phenylurea is a compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

N-{5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-N'-phenylurea has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and antitumor properties. It has also been investigated as a potential inhibitor of protein kinases, which play a key role in various cellular processes such as cell proliferation and differentiation.

Mechanism of Action

The mechanism of action of N-{5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-N'-phenylurea is not fully understood. However, it has been suggested that the compound may exert its effects by inhibiting the activity of certain protein kinases, which may lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. It may also act as an antioxidant by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. It has also been shown to modulate the activity of certain enzymes and signaling pathways involved in cellular processes such as cell proliferation and differentiation.

Advantages and Limitations for Lab Experiments

One advantage of using N-{5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-N'-phenylurea in lab experiments is its potential as a selective inhibitor of certain protein kinases. This may allow for the investigation of the role of these kinases in various cellular processes. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its application in certain experiments.

Future Directions

There are several future directions for the study of N-{5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-N'-phenylurea. One direction is the investigation of its potential as an anticancer agent, particularly in combination with other chemotherapy drugs. Another direction is the exploration of its anti-inflammatory and antioxidant effects in various disease models. Additionally, further studies are needed to elucidate its mechanism of action and identify potential targets for its use in therapeutic interventions.
In conclusion, this compound is a compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand its potential and identify its role in therapeutic interventions.

Properties

IUPAC Name

1-[5-(2-phenoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S2/c22-15(18-13-7-3-1-4-8-13)19-16-20-21-17(25-16)24-12-11-23-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEPHKFRTLBEQTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-N'-phenylurea
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N-{5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-N'-phenylurea
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N-{5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-N'-phenylurea
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N-{5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-N'-phenylurea
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N-{5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-N'-phenylurea
Reactant of Route 6
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N-{5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-N'-phenylurea

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